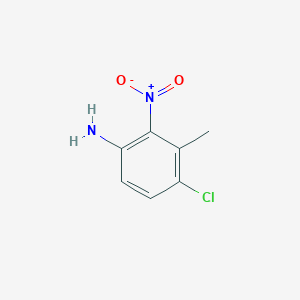

4-Chloro-3-methyl-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-methyl-2-nitroaniline is a chemical compound used almost exclusively as an intermediate in the synthesis of pigments . It is also known as PCONA .

Synthesis Analysis

The synthesis of 4-Chloro-3-methyl-2-nitroaniline involves multiple steps. The process typically starts with a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The exact methods and conditions can vary depending on the specific requirements of the synthesis .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methyl-2-nitroaniline is characterized by a non-centrosymmetric space group organic nonlinear optical single crystal . The compound has a monoclinic structure with a Pc space group . The 4Cl2NA molecules contain both intra- and intermolecular strong hydrogen bonding interactions .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-3-methyl-2-nitroaniline are complex and can vary depending on the specific conditions and reactants used. For example, one study found that the compound undergoes diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis (4-chloro-3-tolyl)phosphinic acid .Physical And Chemical Properties Analysis

4-Chloro-3-methyl-2-nitroaniline is thermally stable up to 115 °C . It has a mechanical work hardness coefficient of -2.98, indicating that the grown crystal is a soft material .Scientific Research Applications

Nonlinear Optics

The compound is used in the development of organic nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . The 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C .

Crystal Growth

4-Chloro-3-methyl-2-nitroaniline is used in the growth of organic single crystals . These crystals are light weight, low cost, easy to fabricate, and express enormous optical, laser and NLO properties by comparison of inorganic single crystals .

Synthesis of Anilines

This compound can be used in the synthesis of anilines . Anilines are important intermediates in the manufacture of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .

Holographic Imaging

The compound is used in the development of materials for holographic imaging . This is due to its nonlinear optical properties .

Frequency Conversion

4-Chloro-3-methyl-2-nitroaniline is used in frequency conversion applications . This is a process in which the color of light changes, typically using nonlinear optical processes .

Optical Data Storage

The compound is used in optical data storage applications . This technology uses light to store information, which can be retrieved later .

Optical Communication

4-Chloro-3-methyl-2-nitroaniline is used in optical communication applications . This involves the use of light to transmit information .

Photonic-Integrated Circuitry

The compound is used in the development of photonic-integrated circuitry . These are circuits that use light to move data at high speeds .

Safety and Hazards

Future Directions

The future directions for research on 4-Chloro-3-methyl-2-nitroaniline could involve exploring its potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . Further studies could also focus on improving the synthesis methods and understanding the compound’s mechanism of action .

Mechanism of Action

Target of Action

Nitro compounds, such as 4-chloro-3-methyl-2-nitroaniline, are known to interact with various biological molecules and can potentially affect multiple targets .

Mode of Action

The mode of action of 4-Chloro-3-methyl-2-nitroaniline involves its interaction with its targets. The nitro group in the compound can undergo various chemical reactions, including reduction and nucleophilic aromatic substitution . These reactions can lead to changes in the targets, potentially altering their function .

Biochemical Pathways

Nitro compounds are known to undergo various reactions, including nitration, reduction, and conversion from the nitro group to an amine . These reactions can potentially affect various biochemical pathways.

Pharmacokinetics

One study suggests that the compound is absorbed following oral or intravenous administration .

Result of Action

Nitro compounds can potentially cause various effects, including methemoglobinemia, which is characterized by chocolate-brown colored blood, headache, weakness, dizziness, breath shortness, cyanosis (bluish skin due to deficient oxygenation of blood), rapid heart rate, unconsciousness, and possible death .

Action Environment

The action, efficacy, and stability of 4-Chloro-3-methyl-2-nitroaniline can be influenced by various environmental factors. Additionally, when released into the soil, it may undergo covalent chemical bonding with humic materials, which can result in its chemical alteration to a latent form and tight absorption .

properties

IUPAC Name |

4-chloro-3-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHHJCSQFNOFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methyl-2-nitroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)

![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)

![2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile](/img/structure/B2515106.png)

![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)

![1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2515111.png)

![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)